

AF 430 Hydrazide: A Technical Guide to Quantum Yield, Brightness, and Experimental Applications

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Compound of Interest

Compound Name: AF 430 hydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AF 430 hydrazide**, a fluorescent dye notable for its utility in bioconjugation and cellular imaging. We will delve into its core photophysical properties, including quantum yield and brightness, and provide detailed experimental protocols for its application in labeling biomolecules.

Introduction to AF 430 Hydrazide

AF 430 hydrazide is a carbonyl-reactive fluorescent dye belonging to the coumarin dye family. It is characterized by its absorption in the violet-blue region of the spectrum and a significant Stokes shift, emitting in the green-yellow range.^[1] This large separation between excitation and emission wavelengths makes it a valuable tool for multicolor imaging applications by reducing spectral crosstalk. The dye is hydrophilic, photostable, and its fluorescence is notably stable across a wide pH range (pH 4 to 10), enhancing its versatility in various biological buffers and conditions.^{[1][2][3][4][5]}

The hydrazide functional group makes AF 430 a targeted probe for aldehydes and ketones, enabling covalent labeling of biomolecules through the formation of a stable hydrazone bond.^{[2][6][7]} This reactivity is particularly useful for labeling the carbohydrate moieties of glycoproteins after periodate oxidation and for conjugating to proteins at aspartic and glutamic acid residues via carbodiimide chemistry.

Photophysical Properties and Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the key quantitative data for AF 430, providing a clear reference for its performance characteristics.

Property	Value	Reference
Excitation Maximum (λ_{ex})	430 - 433 nm	[1] [2] [3] [8]
Emission Maximum (λ_{em})	541 - 542 nm	[1] [2] [3] [9] [10]
Molar Extinction Coefficient (ϵ)	~16,000 cm ⁻¹ M ⁻¹	[2] [3] [8]
Fluorescence Quantum Yield (Φ)	0.23	[2] [3]
Stokes Shift	~112 nm	[1]

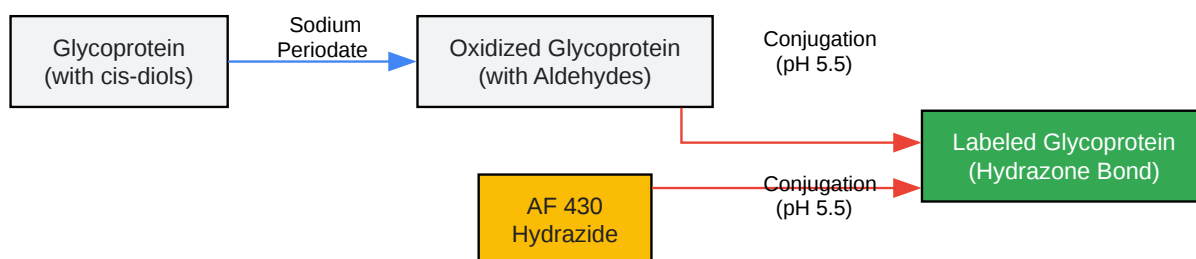
Core Applications and Reaction Principles

AF 430 hydrazide's primary utility lies in its ability to covalently label biomolecules containing or modified to contain aldehyde or ketone groups.

Labeling of Glycoproteins

Glycoproteins possess carbohydrate side chains (glycans) with cis-diol groups. Mild oxidation with sodium meta-periodate (NaIO₄) cleaves these diols to generate reactive aldehyde groups.

AF 430 hydrazide then specifically reacts with these aldehydes to form a stable hydrazone linkage, effectively labeling the glycoprotein.[\[1\]](#)[\[2\]](#)[\[9\]](#) This method is advantageous for labeling antibodies, as the glycosylation sites are often located on the Fc region, away from the antigen-binding sites.[\[9\]](#)

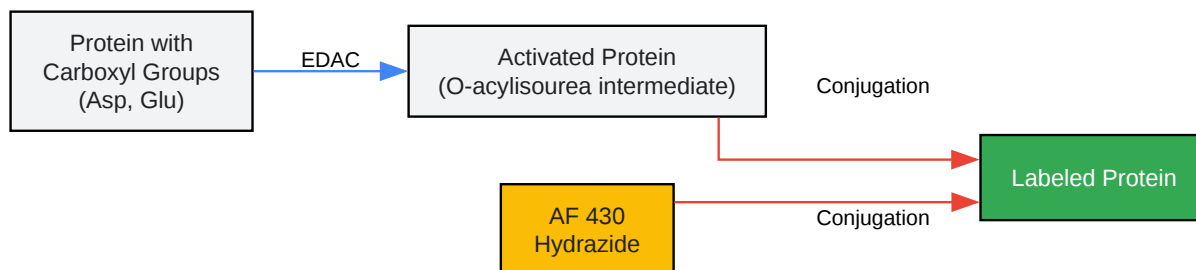


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Glycoprotein Labeling Workflow

Conjugation to Carboxyl Groups

The carboxyl groups of aspartic and glutamic acid residues in proteins can be targeted for labeling using a two-step process involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).^{[2][7]} EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the hydrazide moiety of AF 430 to form a stable amide-like bond.



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Carboxyl Group Conjugation Workflow

Experimental Protocols

The following are generalized protocols for the two primary applications of **AF 430 hydrazide**. Optimization may be required for specific biomolecules and experimental conditions.

Protocol: Labeling of Glycoproteins

This protocol outlines the steps for labeling a glycoprotein, such as an antibody, with **AF 430 hydrazide**.

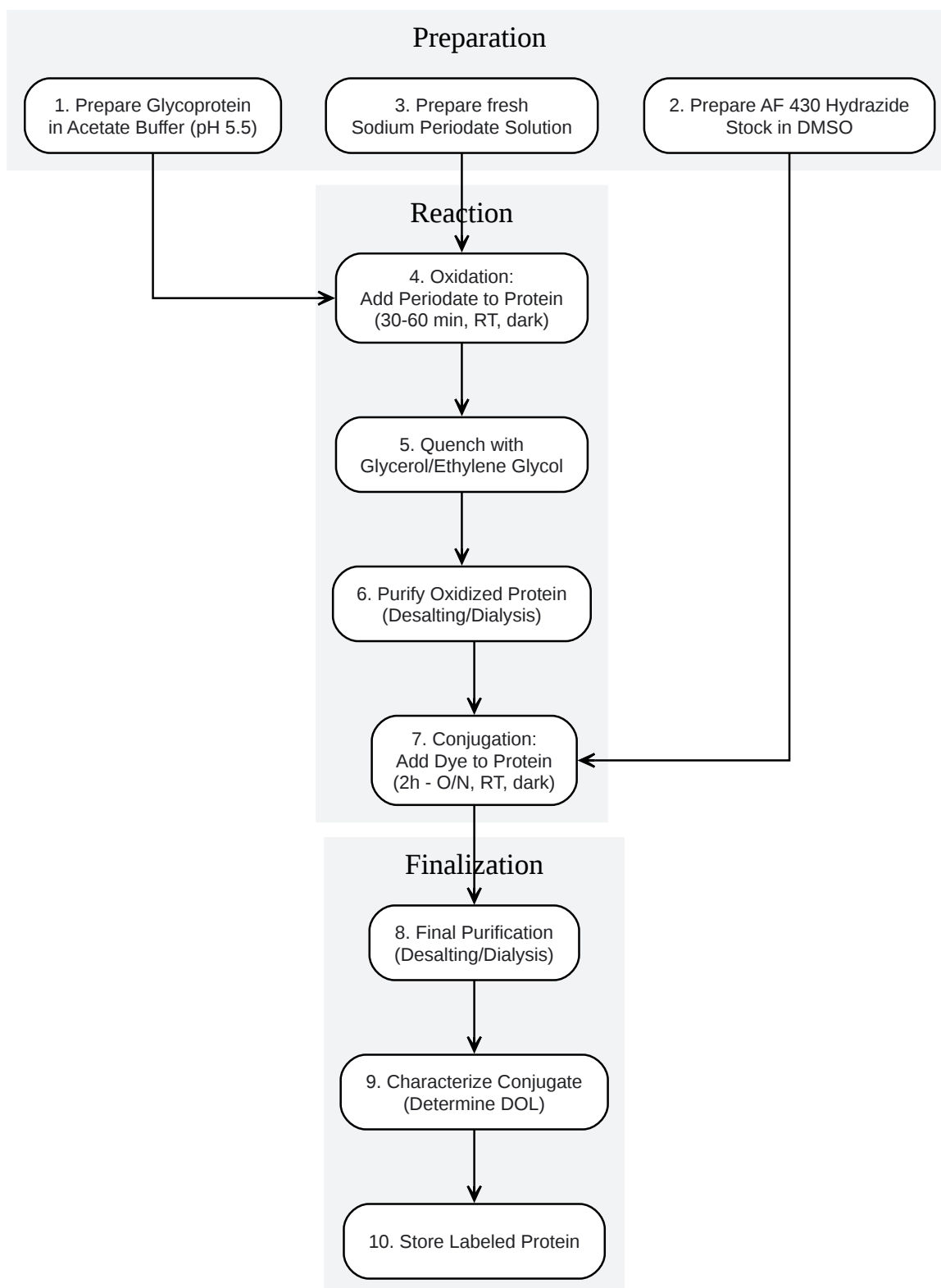
Materials:

- Glycoprotein (e.g., antibody)
- **AF 430 Hydrazide**
- Sodium Acetate Buffer (0.1 M, pH 5.5)
- Sodium meta-periodate (NaIO_4)
- Glycerol or Ethylene Glycol (for quenching)
- DMSO (for dissolving the dye)
- Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

- Protein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[\[1\]](#)
- Oxidation:
 - Immediately before use, prepare a 20-100 mM solution of sodium meta-periodate in the same acetate buffer.[\[1\]](#)[\[9\]](#)[\[10\]](#)
 - Add the periodate solution to the protein solution. The final concentration of periodate should be optimized but is typically around 10-20 mM.
 - Incubate the reaction for 30-60 minutes at room temperature in the dark.[\[2\]](#)
- Quenching: Stop the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.[\[1\]](#)

- Purification: Remove excess periodate and quenching agent by running the sample through a desalting column (e.g., Sephadex G-25) or by dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[\[1\]](#)[\[9\]](#)
- Dye Preparation: Prepare a stock solution of **AF 430 hydrazide** (e.g., 10 mg/mL or ~20 mM) in anhydrous DMSO.
- Conjugation:
 - Add the **AF 430 hydrazide** stock solution to the purified, oxidized glycoprotein solution. The molar ratio of dye to protein should be optimized, but a 10- to 50-fold molar excess of dye is a common starting point.
 - Incubate the reaction for 2 hours to overnight at room temperature in the dark, with gentle mixing.[\[10\]](#)
- Final Purification: Separate the AF 430-labeled glycoprotein from unreacted dye using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~430 nm (for the dye).



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Detailed Glycoprotein Labeling Protocol

Protocol: Conjugation to Carboxyl Groups via EDAC

This protocol describes the labeling of a protein's carboxyl groups with **AF 430 hydrazide** using EDAC.

Materials:

- Protein with accessible carboxyl groups
- **AF 430 Hydrazide**
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- EDAC (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
- Quenching Buffer (e.g., hydroxylamine or Tris buffer)
- DMSO
- Purification column or dialysis equipment

Procedure:

- Protein Preparation: Dissolve the protein to be labeled in Activation Buffer. Ensure the buffer is free of extraneous amines or carboxylates.
- Activation:
 - Dissolve EDAC (and optional NHS/Sulfo-NHS) in water or buffer immediately before use.
 - Add EDAC to the protein solution to a final concentration of approximately 2-10 mM. If using, add NHS or Sulfo-NHS to a final concentration of 5-10 mM.[\[6\]](#)[\[11\]](#)
 - Incubate for 15 minutes at room temperature to activate the carboxyl groups.
- Conjugation:

- Prepare a stock solution of **AF 430 hydrazide** in DMSO.
- Immediately add the **AF 430 hydrazide** solution to the activated protein mixture. A 10- to 20-fold molar excess of hydrazide over the protein is a typical starting point.
- Adjust the pH of the reaction mixture to 7.2-7.5 if necessary to facilitate the reaction with the hydrazide.
- Allow the reaction to proceed for 2 hours at room temperature.
- Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine to a final concentration of 10 mM, to hydrolyze any unreacted O-acylisourea intermediates.[11]
- Purification: Purify the labeled protein from excess reagents and reaction by-products by gel filtration or dialysis.
- Characterization: Determine the degree of labeling (DOL) as described in the previous protocol.

Conclusion

AF 430 hydrazide is a robust and versatile fluorescent probe for researchers in biology and drug development. Its favorable photophysical properties, including a high quantum yield for its spectral class and a large Stokes shift, make it an excellent choice for various fluorescence-based assays. The specific reactivity of its hydrazide group provides a reliable method for the targeted labeling of glycoproteins and proteins containing accessible carboxyl groups. The detailed protocols provided in this guide serve as a comprehensive starting point for the successful application of **AF 430 hydrazide** in your research endeavors.

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